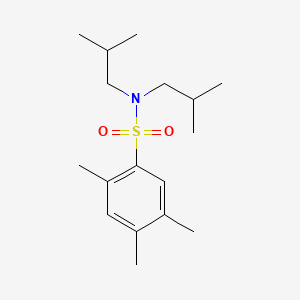
2,4,5-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as TMB-8, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. TMB-8 is commonly used as a tool in cell biology and pharmacology research, as it has been shown to inhibit calcium release from intracellular stores.
Mecanismo De Acción
2,4,5-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide acts as a calcium chelator, binding to calcium ions and preventing their release from intracellular stores. This inhibition occurs through the binding of this compound to the calcium-binding protein calmodulin, which is involved in the regulation of intracellular calcium levels.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role in calcium signaling, this compound has been shown to inhibit the activity of protein kinase C and to activate the mitogen-activated protein kinase (MAPK) pathway. It has also been shown to inhibit the activity of the plasma membrane calcium ATPase, which is involved in the regulation of extracellular calcium levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,4,5-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide in lab experiments is its specificity for calcium signaling pathways. This compound has been shown to inhibit calcium release from intracellular stores without affecting other signaling pathways, making it a useful tool for studying the role of calcium signaling in cellular processes. However, this compound has some limitations, including its potential toxicity and its effects on other cellular processes, such as protein kinase C activity.
Direcciones Futuras
There are several future directions for the use of 2,4,5-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide in scientific research. One potential area of research is the role of calcium signaling in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound could be used to study the effects of calcium dysregulation on neuronal function and survival. Another potential area of research is the development of new calcium chelators with improved specificity and reduced toxicity. This compound could serve as a starting point for the development of new compounds with these properties. Finally, this compound could be used in combination with other drugs or compounds to study their effects on calcium signaling and other cellular processes.
Métodos De Síntesis
The synthesis of 2,4,5-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with diisopropylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
2,4,5-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been widely used in scientific research as a tool to study calcium signaling pathways. It has been shown to inhibit calcium release from the endoplasmic reticulum and Golgi apparatus, which are important intracellular calcium stores. This inhibition can be used to study the role of calcium signaling in a variety of cellular processes, including neurotransmitter release, muscle contraction, and gene expression.
Propiedades
IUPAC Name |
2,4,5-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2S/c1-12(2)10-18(11-13(3)4)21(19,20)17-9-15(6)14(5)8-16(17)7/h8-9,12-13H,10-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQJONREDQVNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CC(C)C)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
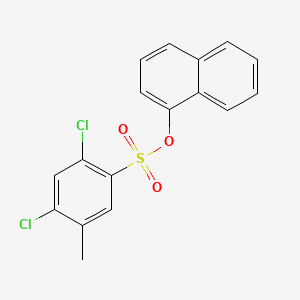
![2-[5-(2-methylcyclopropyl)furan-2-yl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B7454078.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid;hydrate](/img/structure/B7454088.png)
![5-Cyclopropyl-3-[[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7454095.png)
![2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7454108.png)
![3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride](/img/structure/B7454110.png)
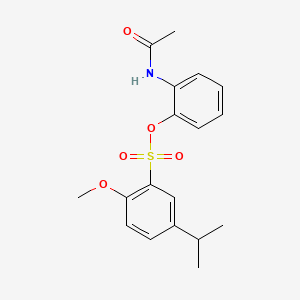


![[4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B7454145.png)
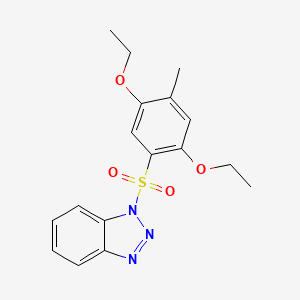
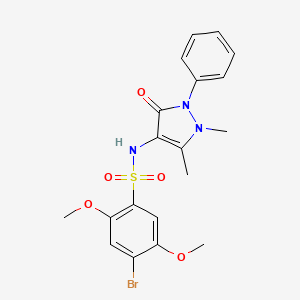

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7454163.png)
